molecular formula C14H14O5 B2711221 Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 56820-12-3

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2711221
CAS No.: 56820-12-3
M. Wt: 262.261
InChI Key: MQQLZGZIWPSUHH-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features an ethyl ester group, an acetyloxy group, and a methyl group attached to a benzofuran core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy group can be introduced by acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid.

    Reduction: 5-(acetyloxy)-2-methyl-1-benzofuran-3-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: Used in the production of agrochemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyloxy group can act as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis. The benzofuran core can interact with various molecular targets, including proteins and nucleic acids, influencing cellular pathways .

Comparison with Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.

    Methyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid: The free acid form, which may have different pharmacokinetic properties.

Uniqueness: this compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The ethyl ester group offers better solubility in organic solvents compared to the methyl ester, and the acetyloxy group provides a site for further functionalization .

Properties

IUPAC Name

ethyl 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-4-17-14(16)13-8(2)18-12-6-5-10(7-11(12)13)19-9(3)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQLZGZIWPSUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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